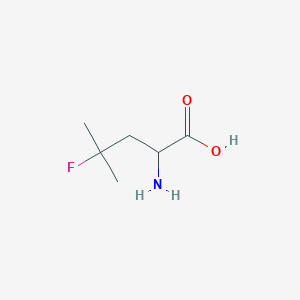

2-Amino-4-fluoro-4-methylpentanoic acid

Description

Significance of Fluorine in Biomolecular Design and Chemical Biology

Fluorine, the most electronegative element, possesses unique properties that make it highly valuable in the design of biomolecules like peptides and proteins. nih.govnih.gov When substituted for hydrogen, fluorine can profoundly alter the physicochemical properties of a molecule without significantly increasing its size, as its van der Waals radius (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å). nih.gov

The introduction of fluorine can lead to:

Enhanced Thermal and Chemical Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making molecules more resistant to metabolic degradation and chemical denaturation. nih.govwikipedia.org This increased stability can prolong the circulation times of peptide-based therapeutics. nih.gov

Increased Hydrophobicity: Fluorination, particularly with groups like trifluoromethyl, dramatically increases the hydrophobicity of an amino acid side chain. nih.gov This "superhydrophobic" effect can influence protein folding and stability. nih.gov

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing molecular interactions and binding affinities. nih.govmdpi.com

Conformational Control: The strategic placement of fluorine atoms can induce specific conformational preferences in peptides and proteins, which is crucial for their biological activity. mdpi.com

Probes for NMR Spectroscopy: The fluorine-19 (¹⁹F) isotope is a sensitive and non-perturbing probe for Nuclear Magnetic Resonance (NMR) studies, allowing detailed investigation of protein structure, dynamics, and interactions. nih.govwikipedia.org

These attributes have made fluorinated amino acids instrumental in enhancing the properties of therapeutic peptides, designing stable protein structures, and probing biological systems. nih.govnumberanalytics.comrsc.org

Overview of Non-Proteinogenic Amino Acid Chemistry

Amino acids are the fundamental building blocks of proteins. While 22 proteinogenic amino acids are encoded by the standard genetic code, a vast number of other amino acids exist that are not. wikipedia.orgbrainkart.com These are known as non-proteinogenic amino acids (NPAAs) or non-standard/unnatural amino acids. wikipedia.orgnih.gov

NPAAs are structurally diverse and can be found in nature as metabolic intermediates (e.g., ornithine and citrulline in the urea (B33335) cycle), components of bacterial cell walls, or as secondary metabolites in organisms like bacteria, fungi, and plants. wikipedia.orgbrainkart.comnih.gov Thousands more have been created in the laboratory. wikipedia.org Their incorporation into peptides can confer significant advantages over their natural counterparts. nih.gov By introducing novel side chains or backbone structures, NPAAs are used to improve properties such as:

Potency and binding affinity. nih.gov

Stability against degradation by proteases. nih.gov

Bioavailability and permeability. nih.gov

The chemical synthesis of NPAAs and their site-specific incorporation into peptides and proteins are key techniques in chemical biology and medicinal chemistry, enabling the development of novel therapeutics and research tools. nih.govresearchgate.net

Structural Classification and Nomenclature of 2-Amino-4-fluoro-4-methylpentanoic acid

This compound is a synthetic, non-proteinogenic amino acid. It is structurally an analog of the proteinogenic amino acid leucine (B10760876), where a fluorine atom replaces one of the methyl hydrogens at the fourth carbon position. This substitution introduces a stereocenter at the α-carbon and a tertiary fluoride (B91410) at the γ-position.

Based on its structure, it is classified as an aliphatic, α-amino acid. The presence of the fluorine atom also places it in the category of organofluorine compounds. cymitquimica.com Its systematic and common names reflect its structure.

Table 1: Chemical Identifiers for (S)-2-Amino-4-fluoro-4-methylpentanoic acid

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-fluoro-4-methylpentanoic acid nih.gov |

| Common Synonyms | (S)-4-Fluoroleucine, 4-Fluoro-L-leucine nih.govguidechem.com |

| CAS Number | 857026-04-1 nih.govguidechem.com |

Table 2: Physicochemical Properties of (S)-2-Amino-4-fluoro-4-methylpentanoic acid

| Property | Value |

| Molecular Formula | C₆H₁₂FNO₂ cymitquimica.comglpbio.com |

| Molecular Weight | 149.16 g/mol nih.govglpbio.com |

| Physical Form | Solid cymitquimica.com |

| InChI Key | UYFWXTAZASDCCA-BYPYZUCNSA-N cymitquimica.com |

Historical Context of Fluorinated Amino Acid Research

The investigation into fluorinated amino acids has a history spanning several decades. numberanalytics.com Early research focused on the fundamental synthesis and characterization of these novel compounds. numberanalytics.com The unique properties conferred by fluorine quickly made these molecules objects of intense synthetic interest for applications as biological tracers, mechanistic probes for enzyme studies, and potential therapeutic agents. psu.edu

Over the years, advancements in synthetic organic chemistry, including the development of new fluorinating agents and stereoselective synthesis methods, have greatly expanded the variety of fluorinated amino acids available. mdpi.comnumberanalytics.com This has been complemented by progress in biotechnology, particularly methods for incorporating non-canonical amino acids into proteins. nih.govnih.gov These parallel advancements in chemical synthesis and biological incorporation have propelled fluorinated amino acids from chemical curiosities to indispensable tools in modern medicinal chemistry, protein engineering, and chemical biology. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFWXTAZASDCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Fluoro 4 Methylpentanoic Acid and Analogues

General Synthetic Strategies for α-Fluorinated Amino Acids

The synthesis of α-fluorinated amino acids, particularly those with fluorine on the side chain, has been an area of intense research. Various strategies have been developed to introduce the fluorine atom, broadly categorized by the nature of the fluorinating agent and the reaction mechanism.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common strategy that involves the displacement of a suitable leaving group, typically a hydroxyl group or a sulfonate ester, with a fluoride (B91410) ion source. Deoxofluorination agents are frequently employed for this transformation.

One prominent example is the use of diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor. nih.gov These reagents can convert a hydroxyl group into a fluorine atom, often with inversion of stereochemistry. For instance, the stereoselective synthesis of 3-fluoro-N-methyl-d-aspartic acid has been achieved by treating an amino alcohol precursor with Deoxo-Fluor, which proceeds through an aziridinium (B1262131) intermediate to yield the fluorinated product. nih.gov This approach is particularly useful for creating fluorinated side chains from readily available hydroxylated amino acid precursors.

Table 1: Common Nucleophilic Fluorinating Reagents

| Reagent Name | Formula | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Deoxyfluorination of alcohols |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Deoxyfluorination of alcohols |

Challenges in nucleophilic fluorination can include competing elimination reactions and the need for harsh reaction conditions. However, the development of newer reagents has mitigated some of these issues, allowing for milder and more selective transformations. mdpi.com

Electrophilic Fluorination Strategies

Electrophilic fluorination introduces a "F+" equivalent to an electron-rich center, such as an enolate or an activated C-H bond. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are the most widely used sources of electrophilic fluorine. mdpi.com

These reagents have proven effective in the synthesis of various fluorinated amino acids. For example, palladium catalysis has been utilized for the site-selective fluorination of a non-functionalized sp3 carbon in an amino acid derivative, using Selectfluor as the fluorine source. nih.gov This method often relies on directing groups to achieve high regioselectivity. Another application involves the fluorination of β-ketosulfonamides derived from amino acids, which can be converted to their corresponding β-keto-α,α-difluorosulfonamides using Selectfluor in good to excellent yields.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates and carbanions |

The choice of reagent and reaction conditions is crucial to control the selectivity and prevent side reactions. These methods are particularly valuable for late-stage fluorination of complex molecules.

Radical and Photocatalytic Fluorination Methods

Radical and photocatalytic methods have emerged as powerful and mild techniques for C-H fluorination. These approaches often utilize visible light to generate radicals that can be trapped by a fluorine source.

A photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed, which allows for the synthesis of a wide range of α-fluoro-α-amino acids under mild, metal-free conditions. nih.gov In this process, an alkyl radical adds to the dehydroalanine, and the resulting α-amino radical is then trapped by Selectfluor to install the fluorine atom. nih.gov Similarly, unprotected amino acids have been used as radical precursors for benzylic C-H fluorination, employing a silver(I) catalyst and Selectfluor, which acts as both an oxidant and the fluorine source.

Another strategy involves the treatment of protected amino acids containing unsaturated side chains with a combination of Fe(III)/NaBH₄ and Selectfluor, which proceeds via a radical hydrofluorination mechanism. This method has been used to prepare a variety of enantiomerically pure side-chain-fluorinated amino acids.

Enzymatic Synthesis and Biotransformations

Enzymatic methods offer high selectivity and mild reaction conditions for the synthesis of fluorinated compounds. While naturally occurring organofluorine compounds are rare, enzymes can be engineered or adapted to accept fluorinated substrates. nih.gov

For instance, the directed evolution of tryptophan synthase has produced mutant enzymes capable of converting 5-fluoroindole (B109304) into the corresponding fluorinated tryptophan analogue. nih.gov Lipases have also been employed in the kinetic resolution of racemic fluorinated amino esters through enantioselective hydrolysis, yielding optically pure fluorinated amino acids. Chemoenzymatic cascades have been designed to synthesize chiral fluorinated aromatic amino acids from cost-effective aldehydes, utilizing aldolases and phenylalanine ammonia (B1221849) lyase.

Stereoselective Synthesis of 2-Amino-4-fluoro-4-methylpentanoic acid

Achieving stereocontrol in the synthesis of non-proteinogenic amino acids is critical for their application in biological systems. For a molecule like this compound, which contains a stereocenter at the α-carbon, asymmetric synthesis is paramount.

Asymmetric Catalysis in Fluorinated Amino Acid Synthesis

Asymmetric catalysis is a cornerstone for the enantioselective synthesis of chiral molecules, including fluorinated amino acids. A particularly successful and versatile strategy involves the use of chiral transition metal complexes to direct the formation of the desired stereoisomer.

A powerful method for synthesizing γ-branched fluorinated amino acids employs chiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.govbeilstein-journals.org This approach, pioneered by Soloshonok, allows for the gram-scale, stereoselective synthesis of a wide array of non-canonical amino acids. mdpi.comresearchgate.net The general procedure involves the alkylation of a chiral Ni(II) complex, where the chiral auxiliary (often derived from proline) effectively shields one face of the glycine enolate, leading to highly diastereoselective alkylation. nih.govmdpi.com

For the synthesis of (S)-2-Amino-4-fluoro-4-methylpentanoic acid, this method would involve the alkylation of the (S)-proline-derived Ni(II) complex with a suitable electrophile, such as 2-fluoro-2-methylpropyl iodide.

Table 3: General Steps for Asymmetric Synthesis via Chiral Ni(II) Complex

| Step | Description | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1. Complex Formation | Formation of the chiral Ni(II) Schiff base complex from glycine. | Ni(NO₃)₂, (S)-proline-derived ligand, Glycine | Chiral Ni(II) complex of glycine |

| 2. Alkylation | Diastereoselective alkylation of the complex enolate. | Strong base (e.g., KOH), Fluorinated alkyl halide | Alkylated Ni(II) complex with high diastereomeric excess |

This methodology has been successfully applied to synthesize analogues such as trifluoroleucine and hexafluoroleucine, demonstrating its robustness for creating γ-branched and fluorinated amino acids with excellent enantiomeric purities (>94% ee). nih.govbeilstein-journals.org The subsequent acid-mediated hydrolysis releases the free amino acid and allows for the recovery and reuse of the valuable chiral auxiliary. mdpi.com

Chiral Auxiliary-Based Methods

Chiral auxiliary-based asymmetric synthesis is a powerful and widely employed strategy for the stereocontrolled construction of chiral molecules. nih.govwikipedia.orgsigmaaldrich.comresearchgate.net This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

A prominent example of this methodology in the synthesis of fluorinated amino acids involves the use of chiral nickel(II) complexes of glycine Schiff bases. nih.gov These complexes serve as chiral glycine enolate equivalents, and their alkylation with appropriate electrophiles proceeds with high diastereoselectivity, dictated by the chiral ligand. For the synthesis of analogues of this compound, this method offers a viable pathway. For instance, the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid has been achieved on a large scale using a proline-derived chiral ligand to form the Ni(II) complex, which is then alkylated with 2,2,2-trifluoroethyl iodide. mdpi.com This highlights the potential of this method for the synthesis of the target molecule, likely requiring a suitable fluorinated alkylating agent.

Another class of effective chiral auxiliaries are the fluorinated oxazolidinones (FOX). cyu.fr These auxiliaries have demonstrated excellent diastereoselectivity in the alkylation of amide enolates, providing access to enantiopure α-chiral acids. cyu.fr Theoretical and experimental studies have suggested that a fluorine-metal interaction can rigidify the transition state, thereby enhancing stereocontrol. cyu.fr

Table 1: Examples of Chiral Auxiliary-Based Synthesis of Fluorinated Amino Acid Analogues

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (S)-Proline-derived Ni(II) complex | Glycine Schiff base | CF3CH2I | >99% | mdpi.com |

| Fluorinated Oxazolidinone (FOX) | Amide enolate | Various alkyl halides | High | cyu.fr |

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. A significant advancement in this area is dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. cas.cnmdpi.com

While specific examples of kinetic resolution for this compound are not prominently documented, the application of this technique to similar fluorinated amino acids demonstrates its potential. For instance, enzyme-catalyzed kinetic resolution has been employed in the synthesis of β-fluoro amines. cas.cn More specifically, a dynamic kinetic resolution enabled by the stereoselective fluoroalkylation of imines with a fluoromethyl sulfoximine (B86345) reagent has been reported to produce chiral amines with a fluorinated stereocenter. cas.cn This process relies on the dynamic kinetic resolution of the α-fluorinated carbanion intermediate. cas.cn

Furthermore, biocatalytic methods, such as the use of lipases, have been successfully applied to the kinetic resolution of racemic amino acid precursors. For example, an enzymatic resolution of N-Boc-3-fluoro-DL-alanine methyl ester has been reported. psu.edu

Table 2: Examples of Kinetic Resolution in the Synthesis of Fluorinated Amino Compounds

| Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (e.e.) | Reference |

| Dynamic Kinetic Resolution | Imines and fluoromethyl sulfoximine | Chiral sulfoximine | High | cas.cn |

| Enzymatic Resolution | N-Boc-3-fluoro-DL-alanine methyl ester | Lipase | High | psu.edu |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of a specific diastereomer from a substrate that already contains a chiral center. In the context of this compound, this could involve the stereoselective fluorination of a chiral precursor.

One such strategy is the diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives. mdpi.com These precursors, derived from chiral alcohols or amino acids like serine, can be fluorinated to introduce a fluorine atom with a specific stereochemistry relative to the existing chiral centers. mdpi.com Subsequent manipulation of the molecule can then yield the desired fluorinated amino acid.

Another approach involves the fluorination of a chiral precursor as the key step. For example, the synthesis of β,β-difluoro-substituted amino acids has been achieved starting from L-isoascorbic acid, where a key step is the difluorination of a chiral intermediate using diethylaminosulfur trifluoride (DAST). mdpi.com Similarly, diastereoselective fluorination of unactivated methylene (B1212753) C(sp3)–H bonds in α-amino acid derivatives has been achieved using Pd(II) catalysis, offering a direct route to β-fluorinated α-amino acids. acs.org

The stereoselective synthesis of γ-fluorinated α-amino acid derivatives has also been reported, where the fluorination of a γ,δ-unsaturated precursor can proceed with diastereoselectivity. acs.org

Table 3: Examples of Diastereoselective Synthesis of Fluorinated Amino Acids

| Precursor | Fluorinating Agent/Method | Key Feature | Reference |

| N-Boc arylsulfonyloxazolidine | Electrophilic fluorinating agent | Diastereoselective fluorination | mdpi.com |

| Chiral intermediate from L-isoascorbic acid | DAST | Fluorination of a chiral precursor | mdpi.com |

| α-Amino acid derivative | Pd(II)-catalyzed fluorination | Site- and diastereoselective C-H fluorination | acs.org |

Synthesis of Derivatives and Precursors of this compound

The synthesis of derivatives of this compound, particularly N-protected forms such as N-Boc or N-Fmoc, is crucial for its application in peptide synthesis and other biological studies. These protecting groups are typically introduced after the asymmetric synthesis of the amino acid backbone. For instance, in the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid via a chiral Ni(II) complex, the final amino acid is converted in situ to its N-Fmoc derivative. mdpi.com

The synthesis of precursors for this amino acid often involves the preparation of a suitable fluorinated alkylating agent for chiral auxiliary-based methods or a chiral substrate for diastereoselective fluorination. For example, a precursor for a diastereoselective approach could be a γ,δ-unsaturated leucine (B10760876) derivative, which can be prepared and then subjected to stereoselective fluorination. acs.org The synthesis of N-Boc-2-amino-4-methylpentanoic acid derivatives is a common starting point for further modifications. chemimpex.com

Challenges and Advancements in Enantiopure Synthesis

The enantiopure synthesis of this compound is fraught with challenges, primarily stemming from the construction of the quaternary stereocenter containing a fluorine atom. researchgate.net The steric hindrance around this center can impede reaction rates and selectivity. Furthermore, the high electronegativity of fluorine can influence the reactivity of adjacent functional groups.

Recent advancements have focused on the development of more efficient catalytic systems. Asymmetric catalysis, including the use of chiral phase-transfer catalysts for the alkylation of glycine imines, offers a promising avenue for the enantioselective synthesis of α-amino acid derivatives. nih.gov The development of novel fluorinating reagents and catalytic systems for direct, stereoselective C-H fluorination represents a major step forward in simplifying the synthesis of fluorinated amino acids. acs.org Furthermore, the application of dynamic kinetic resolution to fluorinated systems is a significant advancement that can overcome the 50% yield limitation of traditional kinetic resolution. cas.cn

The continued development of new chiral ligands, catalysts, and synthetic methodologies will be crucial for overcoming the existing challenges and providing efficient and scalable routes to enantiopure this compound and its analogues for their full exploration in various scientific disciplines.

Research Applications and Mechanistic Studies of 2 Amino 4 Fluoro 4 Methylpentanoic Acid

¹⁹F Nuclear Magnetic Resonance (NMR) Probing in Chemical Biology

The incorporation of fluorine atoms into biomolecules provides a powerful and sensitive tool for studying their structure, dynamics, and interactions using ¹⁹F NMR spectroscopy. beilstein-journals.orgbeilstein-journals.orgscribd.commdpi.com The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. mdpi.comnih.govbiorxiv.org Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled molecule. beilstein-journals.orgmdpi.combiorxiv.org The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local environment, making it an ideal reporter for subtle changes in protein conformation and interactions. mdpi.comnih.govnih.gov

Applications in Protein Structure Elucidation

The incorporation of fluorinated amino acids like 2-Amino-4-fluoro-4-methylpentanoic acid into a protein allows for the introduction of a ¹⁹F NMR probe at specific sites. beilstein-journals.orgacs.org While aromatic fluorinated amino acids have been more commonly used, aliphatic ones are also valuable. beilstein-journals.orgacs.org The ¹⁹F chemical shifts of these probes are highly sensitive to their local environment within the folded protein, providing valuable structural information. mdpi.comnih.govnih.gov For instance, the degree of solvent exposure of the fluorinated side chain can be assessed by observing changes in the ¹⁹F chemical shift upon the addition of paramagnetic reagents or by comparing spectra in H₂O and D₂O. acs.org

Although crystal structures of fluorinated proteins are still relatively rare, the data obtained from ¹⁹F NMR can complement information from X-ray crystallography and other structural biology techniques. acs.org The observed chemical shifts can be compared to theoretical predictions to refine protein structure models. While predicting fluorine chemical shifts in proteins remains a challenge, accounting for explicit solvation can improve accuracy. nih.gov

Table 1: Representative ¹⁹F Chemical Shift Ranges of Fluorinated Amino Acids in Proteins

| Fluorinated Amino Acid Analogue | Typical Chemical Shift Range (ppm) vs. CFCl₃ | Factors Influencing Chemical Shift |

| 3-Fluorophenylalanine | -113 to -115 | Local electrostatic fields, van der Waals contacts, solvent accessibility |

| 4-Fluorophenylalanine | -114 to -118 | Protein tertiary and quaternary structure, ligand binding |

| 5-Fluorotryptophan | -120 to -135 | Hydrogen bonding, stacking interactions, conformational changes |

| 6-Fluorotryptophan | -115 to -125 | Local polarity and dynamics |

| 3-Fluorotyrosine | -125 to -140 | Ionization state of the hydroxyl group, hydrogen bonding |

| Trifluoromethyl-L-phenylalanine | -60 to -65 | Protein folding and conformational substates |

Note: The chemical shift ranges are approximate and can vary significantly depending on the specific protein environment.

Monitoring Conformational Changes and Dynamics

¹⁹F NMR is a particularly powerful technique for monitoring protein conformational changes and dynamics that may be difficult to capture with other methods. mdpi.comnih.govacs.org The sensitivity of the ¹⁹F chemical shift to its local environment allows it to act as a reporter for structural rearrangements. mdpi.comnih.govnih.gov For example, the binding of a ligand, a change in pH, or a post-translational modification can induce conformational changes that are reflected in the ¹⁹F NMR spectrum. nih.gov

By incorporating a fluorinated amino acid such as this compound, researchers can track the movement of specific regions of a protein in response to various stimuli. This has been successfully applied to study the conformational changes in large proteins that are challenging for conventional NMR techniques. nih.gov

Characterization of Ligand Binding and Interactions

Protein-observed ¹⁹F NMR (PrOF NMR) is a valuable method for characterizing the binding of ligands to proteins and for fragment-based drug discovery. nih.govnih.gov When a ligand binds to a protein containing a fluorinated amino acid, the local environment of the ¹⁹F probe can be altered, leading to a change in its chemical shift. acs.orgnih.gov These chemical shift perturbations can be used to determine the binding affinity (Kd) of the ligand. beilstein-journals.org

The simplicity of one-dimensional ¹⁹F NMR spectra often allows for rapid screening of compound libraries. nih.gov Furthermore, by using multiple ¹⁹F probes at different locations in the protein, it is possible to map the ligand binding site and identify allosteric effects. nih.gov Studies have shown that ¹⁹F chemical shifts can be significantly more responsive to ligand binding than ¹H chemical shifts, providing a more sensitive assay. beilstein-journals.orgnih.gov

Table 2: Hypothetical ¹⁹F NMR Data for Ligand Binding to a Protein Labeled with this compound

| Ligand | Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) | Calculated Dissociation Constant (Kd) |

| No Ligand | 0 | -175.00 | 0.00 | - |

| Ligand A | 10 | -175.25 | 0.25 | Weak Binding |

| Ligand B | 10 | -176.50 | 1.50 | Moderate Binding |

| Ligand C | 10 | -178.00 | 3.00 | Strong Binding |

This table illustrates the expected trend in chemical shift perturbation with increasing ligand binding affinity. The actual values would need to be determined experimentally.

Design of ¹⁹F-Labeled Biochemical Probes

Fluorinated amino acids, including potentially this compound, can be used to create ¹⁹F-labeled biochemical probes for a variety of applications. beilstein-journals.org These probes can be peptides or proteins that are designed to interact with specific biological targets. The ¹⁹F label allows for the detection and characterization of these interactions in complex biological mixtures, and even in living cells (in-cell NMR). acs.orgnih.gov

The development of methods for the site-specific incorporation of fluorinated amino acids into proteins has greatly expanded the possibilities for designing such probes. beilstein-journals.org These techniques allow for precise placement of the ¹⁹F label in the desired location to maximize its sensitivity to the biological event of interest.

Enzyme Interaction and Inhibition Mechanisms

Fluorinated amino acids can serve as powerful tools for studying enzyme mechanisms and for the design of enzyme inhibitors. The introduction of fluorine can significantly alter the electronic properties of a molecule, influencing its reactivity and interactions with an enzyme's active site.

Mechanism-Based Enzyme Inhibition Studies (in vitro)

Mechanism-based inhibitors are unreactive compounds that are converted into a reactive species by the catalytic action of the target enzyme, leading to the irreversible inactivation of that enzyme. nih.gov Fluorinated amino acids have been successfully employed as mechanism-based inhibitors for a variety of enzymes. nih.govnih.gov For example, fluoroalanine derivatives have been shown to be effective mechanism-based inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov

In the case of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis, monofluoroalanine acts as a substrate analogue, while trifluoroalanine leads to irreversible inhibition. nih.govnih.gov The proposed mechanism for trifluoroalanine involves the enzymatic formation of a reactive intermediate that covalently modifies an active site residue, leading to enzyme inactivation. nih.gov

The study of such inhibition in vitro typically involves incubating the enzyme with the fluorinated amino acid and monitoring the time-dependent loss of enzyme activity. Kinetic analysis of the inactivation process can provide insights into the mechanism of inhibition and the efficiency of the inhibitor.

Table 3: Kinetic Parameters for the Inactivation of O-acetylserine sulfhydrylase A (OASS-A) by Trifluoroalanine

| Trifluoroalanine Concentration (mM) | Apparent First-Order Rate Constant (kobs, min⁻¹) |

| 1 | 0.05 |

| 2.5 | 0.12 |

| 10 | 0.35 |

| 30 | 0.85 |

| 50 | 1.20 |

Data is illustrative and based on trends observed for similar inhibitors. Actual values would require experimental determination.

Studies of Fluorinated Amino Acid Analogues as Substrate Mimics

Fluorinated amino acids are invaluable tools in biochemical and medicinal chemistry research, often serving as mimics of their naturally occurring, non-fluorinated counterparts. nih.govbeilstein-journals.org The strategic replacement of a hydrogen atom with fluorine can introduce minimal steric alteration while significantly impacting the electronic properties of the molecule. This makes them excellent probes for studying enzyme-substrate interactions and reaction mechanisms.

This compound can be considered a structural analogue of the natural amino acid L-leucine. The fluorine atom at the γ-position introduces a potent electronegative center without substantially increasing the size of the side chain. This allows it to be recognized by and bind to the active sites of enzymes that normally process leucine (B10760876) or other branched-chain amino acids. Once bound, the effects of the fluorine substitution on the catalytic process can be investigated.

Researchers utilize these analogues to explore the stringency of substrate recognition by enzymes. By comparing the binding affinity and processing of the fluorinated versus non-fluorinated amino acid, insights can be gained into the specific interactions that govern substrate specificity. The use of fluorinated amino acids as mimics has been instrumental in elucidating the mechanisms of various enzymes, including transaminases, decarboxylases, and racemases. nih.gov

Impact on Enzyme Catalytic Activity and Specificity

The introduction of a fluorine atom into a substrate mimic like this compound can have a profound impact on the catalytic activity of an enzyme. The high electronegativity of fluorine can alter the pKa of neighboring groups and withdraw electron density, which may affect the stability of reaction intermediates.

One of the most significant applications of fluorinated amino acids is in the design of enzyme inhibitors. The carbon-fluorine bond is exceptionally strong and resistant to cleavage. When a fluorinated substrate analogue is processed by an enzyme, it can lead to the formation of a highly stable intermediate that stalls the catalytic cycle, effectively inhibiting the enzyme. This mechanism-based inhibition is a powerful strategy for drug design.

For instance, if an enzyme's mechanism involves the abstraction of a proton from the γ-position of the amino acid side chain, the presence of a fluorine atom at that position in this compound could drastically slow down or halt the reaction. This can provide detailed information about the rate-limiting steps of the enzymatic reaction and the nature of the transition state.

Role as Chemical Building Blocks and Molecular Scaffolds

Synthesis of Complex Organic Molecules

Non-canonical amino acids, including fluorinated variants like this compound, are crucial building blocks in modern organic synthesis. Their incorporation into peptides and other complex molecules allows for the creation of novel structures with tailored properties.

In peptide synthesis, the inclusion of fluorinated amino acids can enhance proteolytic stability, increase bioavailability, and modulate conformation. The hydrophobic nature of the fluorine atom can influence the folding of peptide chains, leading to the formation of specific secondary structures such as α-helices or β-sheets. These conformational changes can, in turn, affect the biological activity of the peptide.

The synthesis of peptides containing this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The amino acid, with appropriate protecting groups, can be activated and coupled to a growing peptide chain. The resulting fluorinated peptides can then be used in a variety of research applications, from drug discovery to materials science.

Development of Novel Biomaterials

The unique properties of fluorinated amino acids make them attractive components for the development of novel biomaterials. The ability of peptides to self-assemble into well-ordered nanostructures, such as nanotubes, nanofibers, and hydrogels, can be finely tuned by the incorporation of fluorinated residues.

Peptides containing this compound could be designed to self-assemble into hydrogels for applications in tissue engineering and drug delivery. The fluorine atoms can introduce favorable intermolecular interactions that drive the assembly process and enhance the mechanical properties of the resulting gel. Furthermore, the increased hydrophobicity imparted by the fluorine can influence the release kinetics of encapsulated drugs.

The enhanced stability of fluorinated peptides also makes them suitable for the creation of more robust biomaterials. These materials can better withstand degradation in biological environments, leading to longer-lasting implants and delivery systems.

Computational and Theoretical Investigations

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and interactions of biological molecules at an atomic level. To perform accurate MD simulations of proteins and peptides containing non-canonical amino acids like this compound, it is essential to have a well-parameterized force field that accurately describes the energetics of the molecule.

The development of force field parameters for a novel residue involves several steps. First, the geometry of the amino acid is optimized using quantum mechanical (QM) calculations. Then, the partial atomic charges are derived to reproduce the QM electrostatic potential. Finally, parameters for bond lengths, bond angles, and dihedral angles are determined by fitting to QM calculations or experimental data.

For fluorinated amino acids, special attention must be paid to the parameters involving the fluorine atom, as its high electronegativity can have a significant effect on the local electronic structure. Several research groups have developed force field parameters for various fluorinated amino acids for use with popular force fields like AMBER and CHARMM.

To study this compound using MD simulations, a similar parameterization process would be required. The following table outlines the key parameters that would need to be developed:

| Parameter Type | Description | Method of Derivation |

| Bond Parameters | Force constants and equilibrium lengths for bonds involving the fluorine atom (e.g., C-F). | Quantum mechanical calculations (e.g., frequency analysis). |

| Angle Parameters | Force constants and equilibrium angles for angles involving the fluorine atom (e.g., C-C-F). | Quantum mechanical calculations. |

| Torsional Parameters | Parameters describing the rotation around chemical bonds, particularly those in the amino acid side chain. | Fitting to a quantum mechanical torsional energy profile. |

| Non-bonded Parameters | van der Waals parameters (Lennard-Jones) and partial atomic charges for all atoms in the residue. | Charges are typically derived using methods like RESP or Merz-Kollman to fit the quantum mechanical electrostatic potential. van der Waals parameters may be taken from existing atom types or optimized. |

Once a reliable set of parameters is developed, MD simulations can provide valuable insights into how the incorporation of this compound affects the structure and dynamics of peptides and proteins.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic structure of this compound, offering insights into how the introduction of a fluorine atom influences its chemical behavior. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory), allow for a detailed analysis of electron distribution, molecular orbital energies, and electrostatic potential. nih.govnih.govresearchgate.net

The high electronegativity of the fluorine atom in this compound induces a significant redistribution of electron density. This results in a polarized C-F bond, creating a localized region of negative electrostatic potential around the fluorine atom and a corresponding area of positive potential on the adjacent carbon atom. This electronic perturbation can have far-reaching effects on the molecule's properties, including its acidity, basicity, and propensity to engage in intermolecular interactions.

Quantum chemical calculations can predict various electronic properties, which are summarized in the table below. These parameters are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.

| Electronic Property | Predicted Effect of Fluorination | Significance |

| Dipole Moment | Increased due to the polarized C-F bond | Influences solubility and interactions with polar environments |

| Molecular Orbitals (HOMO/LUMO) | Lowered energy levels, particularly for orbitals near the fluorine atom | Affects chemical reactivity and the molecule's ability to participate in charge-transfer interactions |

| Electrostatic Potential Surface | Localized negative potential near the fluorine atom | Guides non-covalent interactions, such as hydrogen bonding and halogen bonding |

| Atomic Charges | Partial negative charge on the fluorine atom and partial positive charge on the adjacent carbon | Dictates the nature and strength of electrostatic interactions with other molecules |

These calculations provide a foundational understanding of the electronic landscape of this compound, which is essential for predicting its behavior in more complex biological systems.

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities of this compound with biological macromolecules, such as proteins, is a key application of computational chemistry in drug discovery and chemical biology. nih.govacs.org These predictions are instrumental in understanding the compound's mechanism of action and in the rational design of more potent and selective molecules.

Molecular dynamics (MD) simulations and docking studies are the primary computational tools used for this purpose. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For fluorinated compounds like this compound, specialized force fields that accurately model the behavior of the fluorine atom are crucial. biorxiv.orgacs.orgacs.org

The introduction of fluorine can modulate a variety of non-covalent interactions that are critical for molecular recognition and binding:

Hydrogen Bonds: While the organic fluorine atom is a weak hydrogen bond acceptor, it can participate in hydrogen bonding interactions, particularly with strong donors. nih.govacs.org The strength of these interactions can be predicted using high-level quantum mechanical calculations.

Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in a protein's binding pocket.

Orthogonal Multipolar Interactions: Fluorine can participate in orthogonal multipolar interactions with carbonyl groups in the protein backbone, which can significantly contribute to binding affinity. nih.govacs.org

The binding affinity of this compound to a specific target can be estimated by calculating the free energy of binding. This is often achieved using methods such as free energy perturbation (FEP) or thermodynamic integration (TI) in conjunction with MD simulations.

The following table summarizes the types of molecular interactions that can be predicted and their potential impact on binding affinity.

| Interaction Type | Role of Fluorine | Predicted Impact on Binding Affinity |

| Hydrogen Bonding | Weak acceptor | Modest, dependent on the donor strength and geometry |

| Dipole-Dipole Interactions | Creates a strong local dipole | Can be significant in polar binding pockets |

| Hydrophobic Interactions | Can increase local hydrophobicity | Generally favorable contribution |

| Orthogonal Multipolar Interactions | Participates in interactions with carbonyls | Can provide a substantial increase in affinity |

Rational Design of Fluorinated Amino Acid Derivatives

The rational design of derivatives of this compound is a strategic approach to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.netbenthamscience.com This process leverages the unique properties conferred by the fluorine atom and involves systematic modifications to the parent molecule's structure.

The design process typically begins with the identification of a biological target and an understanding of the binding interactions of the parent compound, often informed by the computational methods described in the previous section. The goals of derivatization can be diverse, including:

Enhancing Binding Affinity: By introducing additional functional groups that can form favorable interactions with the target protein.

Improving Selectivity: By designing derivatives that preferentially bind to the desired target over off-targets.

Modulating Physicochemical Properties: Such as solubility, lipophilicity, and metabolic stability, to improve the compound's drug-like properties. nih.govrsc.org

Strategies for the rational design of derivatives of this compound could include:

Modifications to the Amino Group: Acylation or alkylation of the amino group to introduce new functionalities.

Modifications to the Carboxyl Group: Esterification or amidation to alter polarity and cell permeability.

Introduction of Additional Substituents: Adding other chemical groups to the pentanoic acid backbone to probe for new interactions with the target.

Stereochemical Modifications: Synthesizing and evaluating different stereoisomers to explore the impact of chirality on biological activity.

The table below outlines some potential design strategies and their intended outcomes.

| Design Strategy | Rationale | Potential Outcome |

| Peptide Coupling | Incorporate the amino acid into a peptide sequence | Target protein-protein interactions or improve cellular uptake |

| Bioisosteric Replacement | Replace the carboxylic acid with a tetrazole or other acidic group | Modulate pKa and improve metabolic stability |

| Introduction of a Second Fluorine Atom | Further tune the electronic properties and hydrophobicity | Enhance binding affinity or metabolic stability |

| Cyclization | Constrain the conformation of the molecule | Improve binding affinity and selectivity by reducing the entropic penalty of binding |

The designed derivatives would then be synthesized and subjected to experimental evaluation to validate the design hypotheses and to further refine the structure-activity relationship.

Analytical Methodologies for 2 Amino 4 Fluoro 4 Methylpentanoic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acids, including fluorinated analogs. The polarity of 2-Amino-4-fluoro-4-methylpentanoic acid necessitates specific approaches to achieve effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. semanticscholar.org For this compound, several HPLC strategies can be employed, often involving reversed-phase (RP) columns.

Due to the lack of a strong chromophore, direct UV detection of underivatized amino acids can be challenging and may offer low sensitivity. nih.gov Therefore, pre-column or post-column derivatization is a common practice. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are used to introduce fluorescent or UV-active moieties, significantly enhancing detection limits. mdpi.com

Alternatively, direct analysis without derivatization is possible using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or by employing universal detectors such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry. jocpr.com For fluorinated amino acids, reversed-phase HPLC using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) can be effective for separating them from their non-fluorinated counterparts. nih.gov

Table 1: Representative HPLC Conditions for Fluorinated Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for underivatized) or Fluorescence/UV (for derivatized) |

| Temperature | 25 °C |

This table represents a typical starting point for method development. Actual conditions would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, but its application to amino acids is contingent on a crucial sample preparation step: derivatization. Amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (amino and carboxyl) into less polar, more volatile moieties. nih.gov

A common two-step procedure involves:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl or propyl ester, by reacting with an alcohol (e.g., methanol (B129727) or propanol) in an acidic solution. researchgate.net

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govresearchgate.net This step not only increases volatility but also introduces fluorine atoms, which can enhance detection sensitivity.

Another widely used method is silylation, which employs reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens on both the amino and carboxyl groups with tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com The resulting derivatized molecule is thermally stable and volatile, suitable for GC-MS analysis where the mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative.

Table 2: Common Derivatization Reagents for GC-MS of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Acylating Agent | Pentafluoropropionic Anhydride (PFPA) | Amino (-NH2) | Pentafluoropropionyl amide |

| Esterifying Agent | Methanol / HCl | Carboxyl (-COOH) | Methyl ester |

| Silylating Agent | MTBSTFA | Amino (-NH2), Carboxyl (-COOH) | TBDMS derivative |

Distinguishing between the enantiomers (D and L forms) of this compound is critical, as biological systems typically exhibit high stereoselectivity. Chiral chromatography, particularly chiral HPLC, is the primary method for determining enantiomeric purity. nih.gov

Two main strategies are employed:

Indirect Separation: The amino acid enantiomers are first derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov

Direct Separation: The underivatized or suitably derivatized amino acid mixture is injected directly onto a Chiral Stationary Phase (CSP). sigmaaldrich.com CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Several types of CSPs are effective for amino acid separation, including polysaccharide-based, macrocyclic glycopeptide-based (e.g., teicoplanin), and crown-ether-based phases. sigmaaldrich.comphenomenex.comchromatographyonline.com Macrocyclic glycopeptide phases are particularly versatile as they are compatible with aqueous mobile phases suitable for underivatized amino acids. sigmaaldrich.com

Table 3: Chiral Stationary Phases (CSPs) for Direct HPLC Enantioseparation of Amino Acids

| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Notes |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | Reversed-Phase / Polar Organic | Effective for underivatized amino acids. sigmaaldrich.com |

| Polysaccharide-based | Cellulose or Amylose derivatives | Reversed-Phase / Normal Phase | Often used for N-derivatized amino acids (e.g., FMOC). phenomenex.com |

| Crown Ether | (18-crown-6)-tetracarboxylic acid | Reversed-Phase (acidic) | Particularly effective for primary amines. chromatographyonline.com |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for confirming the identity and structure of this compound. These techniques probe the molecular structure at the atomic level, providing unambiguous confirmation.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the alpha-proton (CH-NH2), the beta-protons (CH2), and the non-equivalent methyl protons.

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in the molecule. Signals would be expected for the carboxyl carbon, the alpha-carbon, the beta-carbon, the quaternary carbon bearing the fluorine atom, and the two methyl carbons.

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds. nih.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a valuable probe of molecular structure. illinois.edu The spectrum for this compound would show a signal for the single fluorine atom, and its coupling to nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) would provide crucial connectivity information. Studies on other fluoroleucine analogs have shown a large chemical shift dispersion, indicating that ¹⁹F NMR can be a sensitive reporter on conformational states. researchgate.net

Table 4: Predicted NMR Chemical Shift (δ) Regions for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Cα-H | ~3.5 - 4.0 | Doublet of Doublets (dd) |

| Cβ-H ₂ | ~1.8 - 2.2 | Multiplet (m) | |

| Cγ-(CH ₃)₂ | ~1.4 - 1.6 | Multiplet (m) or separate signals | |

| ¹³C | C =O | ~170 - 180 | Singlet |

| C α | ~50 - 60 | Doublet (due to ¹JCF) | |

| C β | ~40 - 50 | Doublet (due to ²JCF) | |

| C γ | ~90 - 100 | Doublet (due to ¹JCF) | |

| C H₃ | ~20 - 30 | Doublet (due to ²JCF) |

| ¹⁹F | Cγ-F | -130 to -150 (vs. CFCl₃) | Multiplet (m) |

Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. When coupled with a chromatographic inlet (like LC-MS or GC-MS), it provides high specificity and sensitivity. For this compound (C₆H₁₂FNO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by measuring the exact mass of its molecular ion ([M+H]⁺ or [M-H]⁻).

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For an amino acid like this, characteristic fragmentation pathways would include:

Loss of the carboxyl group (as COOH or H₂O + CO).

Cleavage of the side chain.

Loss of ammonia (B1221849) (NH₃).

The presence of the fluorine atom would be evident in the mass-to-charge ratio of fragments containing the side chain. This fragmentation fingerprint serves as a powerful tool for unambiguous identification.

Table 5: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ = 150.09 | 133.06 | NH₃ (Ammonia) |

| 104.09 | H₂O + CO (Formic Acid) | |

| 86.09 | COOH + F | |

| 69.07 | C₄H₁₀F (Fluorinated side chain fragment) |

| [M-H]⁻ = 148.07 | 104.06 | CO₂ (Carbon Dioxide) |

Note: These m/z values are calculated based on monoisotopic masses and represent plausible fragmentation pathways. Actual observed fragments may vary with instrumentation and collision energy.

Derivatization Strategies for Enhanced Analytical Detection

Due to the polar nature and often low volatility and lack of a strong chromophore in amino acids, derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity. actascientific.comcreative-proteomics.com

Pre-column and Post-column Derivatization for LC

For Liquid Chromatography (LC) analysis, derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comnih.gov

Pre-column Derivatization: This is the more common approach and involves reacting the amino acid with a labeling reagent to form a derivative that is more readily detectable, often by UV or fluorescence detectors. axionlabs.com

Common pre-column derivatization reagents for amino acids that would be applicable to this compound include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. axionlabs.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. axionlabs.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent dansyl derivatives. creative-proteomics.com

Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active. creative-proteomics.com

The choice of reagent depends on the desired sensitivity and the available detection system.

Post-column Derivatization: In this method, the underivatized amino acids are first separated on the column, typically by ion-exchange chromatography. A derivatizing reagent is then continuously mixed with the column effluent before it reaches the detector. A classic example is the use of ninhydrin, which reacts with most amino acids to produce a colored compound detectable by a UV-Vis detector.

Derivatization for GC-MS Analysis

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility of the amino acid. sigmaaldrich.comthermofisher.com This is typically achieved through a two-step process: esterification of the carboxyl group followed by acylation or silylation of the amino group. sigmaaldrich.comthermofisher.com

Esterification: The carboxyl group is commonly converted to a methyl or propyl ester by reaction with methanolic or propanolic HCl. sigmaaldrich.com

Acylation/Silylation:

Acylation: The amino group is reacted with an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable and volatile derivative. sigmaaldrich.com

Silylation: Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com

The resulting derivatives are amenable to separation by GC and produce characteristic fragmentation patterns in the mass spectrometer, allowing for sensitive and specific quantification. For a TBDMS derivative of a leucine (B10760876) analog, characteristic fragments would include [M-57]+, corresponding to the loss of a tert-butyl group. sigmaaldrich.comresearchgate.net

Reagents for Chiral Derivatization

Determining the enantiomeric purity of this compound is often a critical requirement. This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net

Prominent chiral derivatizing agents include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used reagent that reacts with the amino group of the target amino acid to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance. nih.govnih.gov

Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA): A valine-based analog of Marfey's reagent. nih.gov

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with the amino group to form diastereomeric thiourea (B124793) derivatives. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): Another effective chiral derivatizing agent. nih.gov

The following interactive table summarizes common derivatization reagents and their applications for the analysis of this compound.

| Analytical Technique | Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method |

| LC | o-Phthalaldehyde | OPA | Primary Amine | Fluorescence |

| LC | 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary/Secondary Amine | Fluorescence |

| LC | Dansyl Chloride | DNS-Cl | Primary/Secondary Amine | Fluorescence |

| LC | Phenylisothiocyanate | PITC | Amine | UV |

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amine, Carboxyl | MS |

| GC-MS | Trifluoroacetic anhydride | TFAA | Amine | MS |

| Chiral LC | Marfey's Reagent | FDAA | Amine | UV |

| Chiral LC | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amine | UV |

Future Perspectives and Emerging Research Directions

Advances in Stereoselective Synthesis of Fluorinated Amino Acids

The synthesis of enantiomerically pure fluorinated amino acids remains a significant challenge, yet it is a critical area for future development. For 2-Amino-4-fluoro-4-methylpentanoic acid, emerging research is expected to focus on developing more efficient, scalable, and stereocontrolled synthetic routes.

Recent breakthroughs in photocatalytic C-H fluorination present a promising avenue for the direct and selective fluorination of amino acid precursors. sfu.ca This method could potentially streamline the synthesis of 4-fluoroleucine from readily available starting materials like leucine (B10760876), circumventing complex multi-step procedures. sfu.ca Another approach that holds future promise is the refinement of methods that begin with a chiral amino acid, such as (S)-leucine, to control the stereochemistry of the final product. thieme-connect.de

Furthermore, the use of chiral transition-metal complexes, particularly Ni(II) complexes, is emerging as a powerful strategy for the asymmetric synthesis of a variety of non-canonical amino acids. nih.gov Future research will likely adapt and optimize these catalytic systems for the gram-scale production of 4-fluoroleucine, which is essential for its broader application in peptide and protein chemistry. nih.gov The development of these advanced synthetic methods is crucial for making this and other fluorinated amino acids more accessible to the research community.

| Synthesis Strategy | Potential Advantages | Key Research Direction |

| Photocatalytic C-H Fluorination | Direct fluorination of readily available precursors. sfu.ca | Improving selectivity and reaction yields for complex molecules. |

| Chiral Starting Materials | High stereocontrol retained from the initial substrate. thieme-connect.de | Developing more efficient and environmentally benign reagents. |

| Asymmetric Metal Catalysis (e.g., Ni(II) complexes) | High diastereoselectivity and potential for gram-scale synthesis. nih.gov | Expanding the substrate scope and catalyst recyclability. |

Development of Advanced Biosynthetic Tools for Protein Engineering

The ability to incorporate unnatural amino acids like 4-fluoroleucine site-specifically into proteins opens up new possibilities for protein design and engineering. Future research will focus on enhancing the tools and methods for this biosynthetic incorporation.

Genetic code expansion, which utilizes engineered orthogonal translation systems (OTS)—consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA—is a key technology. The development of more robust and efficient OTS pairs that are specific for this compound will be a primary goal. This will enable its high-fidelity incorporation into proteins in living cells with minimal off-target effects.

Cell-free protein synthesis (CFPS) systems are also a promising platform for incorporating fluorinated amino acids. thieme-connect.de These systems bypass the constraints of a living cell, such as membrane transport and potential toxicity of the unnatural amino acid. Future advancements in CFPS will likely focus on increasing protein yields and reducing costs, making it a more viable method for producing proteins containing 4-fluoroleucine for structural and functional studies. Research has already demonstrated that fluorinated leucine analogues can be incorporated into proteins, enhancing their thermal stability without compromising biological activity, a principle that paves the way for future applications of 4-fluoroleucine. nih.gov

Novel Applications as Biophysical and Biochemical Probes

The unique properties of the fluorine atom make this compound an excellent candidate for use as a biophysical and biochemical probe. The ¹⁹F nucleus has a high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy and is virtually absent in biological systems, providing a clear window for observation. ucla.edu

Future applications will heavily leverage ¹⁹F NMR to study protein structure, dynamics, and interactions. acs.org Incorporating 4-fluoroleucine into a protein provides a sensitive reporter for monitoring conformational changes upon ligand binding, protein folding, or interaction with other molecules. ucla.eduanu.edu.au The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, offering detailed insights that are often difficult to obtain with other methods. ucla.eduanu.edu.au

Another emerging application is in Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled 4-fluoroleucine has been developed for use as a PET tracer. sfu.ca Because amino acid transporters are often upregulated in cancer cells, ¹⁸F-4-fluoroleucine could serve as a valuable imaging agent for detecting and monitoring tumors, potentially offering advantages over traditional tracers like ¹⁸F-FDG. sfu.cadocumentsdelivered.com Future research will likely focus on refining these imaging agents and exploring their clinical utility in oncology.

| Probe Application | Technique | Future Research Focus |

| Protein Dynamics | ¹⁹F NMR Spectroscopy | Probing allosteric effects and complex protein-protein interactions. anu.edu.au |

| Conformational Studies | ¹⁹F NMR Spectroscopy | Mapping folding pathways and characterizing intrinsically disordered proteins. |

| Tumor Imaging | Positron Emission Tomography (PET) | Enhancing tracer synthesis and conducting preclinical/clinical trials. sfu.cadocumentsdelivered.com |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is poised to accelerate research into fluorinated amino acids. For this compound, this integrated approach will be crucial for predicting its impact on protein behavior and for designing novel proteins with desired properties.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be used to forecast how the incorporation of 4-fluoroleucine will affect a protein's structure, stability, and dynamics. frontiersin.orgresearchgate.net These in silico studies can guide experimental design by identifying key positions within a protein where fluorination is likely to have the most significant and beneficial effects. For instance, computational tools can predict changes in hydrophobicity, folding energy, and interactions with binding partners. nih.govfrontiersin.org

These computational predictions can then be tested experimentally using techniques like ¹⁹F NMR, X-ray crystallography, and thermal denaturation assays. nih.govnih.gov This iterative cycle of prediction and verification will not only deepen the fundamental understanding of how fluorination impacts protein biophysics but also streamline the engineering of proteins with enhanced stability or novel functions.

Challenges in Scaling Up Synthesis and Applications for Research Purposes

Despite the promising future of this compound, several challenges must be overcome to enable its widespread use. A primary hurdle is the difficulty and cost associated with its large-scale synthesis.

Current synthetic routes often involve multiple steps, expensive reagents, and challenging purification procedures. thieme-connect.de Developing robust, reproducible, and cost-effective methods for producing gram-scale quantities of enantiomerically pure 4-fluoroleucine is essential for making it accessible for extensive research in protein engineering and drug discovery. nih.gov While some gram-scale syntheses have been reported, further optimization is needed to improve yields and reduce costs. thieme-connect.denih.gov

Another challenge lies in the biological incorporation of the amino acid. The efficiency of orthogonal translation systems can vary, and achieving high yields of the modified protein can be difficult. Optimizing the expression systems and the OTS components to be highly specific and efficient for 4-fluoroleucine is a key area for future research. Overcoming these scale-up and incorporation challenges will be critical for unlocking the full potential of this compound in both basic research and biotechnological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.